Streptophenazine J

Vue d'ensemble

Description

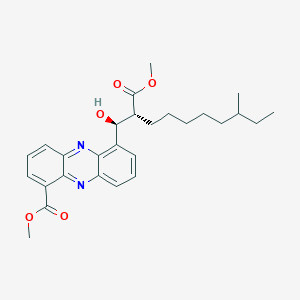

Streptophenazine J is a natural product derived from a sponge-derived Streptomyces strain HB202 isolated from the Baltic Sea. It belongs to the phenazine class of compounds. Phenazines consist of two benzene rings linked through nitrogen atoms and exhibit diverse bioactivities . This compound has a molecular formula of C~25~H~31~N~2~O~6~ and is an isomer of another compound (Streptophenazine A) with slight structural differences .

Molecular Structure Analysis

This compound’s molecular structure comprises a heteroaromatic chromophore. It is established via high-resolution electrospray ionization mass spectrometry (HRESI-MS) and UV spectroscopy. The compound’s skeleton is characterized by specific proton–proton correlations observed in nuclear magnetic resonance (NMR) spectra .

Applications De Recherche Scientifique

Asymmetric Synthesis and Structural Revision

- Asymmetric Synthesis of Streptophenazines : Research includes the asymmetric synthesis of antibacterial natural products like streptophenazine G, employing key steps like asymmetric alkylation and aldol reactions, indicating the potential pharmaceutical relevance of streptophenazines (Yang et al., 2012).

Biosynthesis and Antibacterial Activity

- Sponge-Derived Streptomyces and Structural Variability : Studies on Streptomyces strain HB202, isolated from the sponge Halichondria panicea, reveal the production of various streptophenazines (A–H) with notable structural differences impacting bioactivity. This highlights their potential in developing new antibacterial agents (Kunz et al., 2014).

Antibacterial Properties and Cytotoxicity

- New Streptophenazine Derivatives : Streptophenazine derivatives I–L, isolated from Streptomyces sp. BCC21835, show significant antibacterial activity against Bacillus cereus and low cytotoxicity against both cancerous and non-cancerous cells, suggesting their potential therapeutic application (Bunbamrung et al., 2014).

Impact on Pharmacology and Disease Models

- Streptozotocin-Induced Diabetes Models : Streptozotocin, often used in diabetes research, shares a similar structural class with streptophenazines. Research on its use in models provides insights into its mechanism of action and implications for diabetes therapy (Goyal et al., 2016).

Metabolite Production and Antibiotic Enhancement

- Subinhibitory Antibiotics Inducing Phenazine Production : A marine Streptomyces isolate producing new phenazines (streptophenazines A-H) under subinhibitory antibiotic conditions suggests the role of environmental factors in metabolite production. This finding could impact the development of novel antibiotics (Mitova et al., 2008).

Propriétés

IUPAC Name |

methyl 6-[(1S,2R)-1-hydroxy-2-methoxycarbonyl-8-methyldecyl]phenazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O5/c1-5-17(2)11-7-6-8-12-20(27(32)34-4)25(30)18-13-9-15-21-23(18)28-22-16-10-14-19(24(22)29-21)26(31)33-3/h9-10,13-17,20,25,30H,5-8,11-12H2,1-4H3/t17?,20-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFPHWFJRDWIPF-QEWORCMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCC(C(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)CCCCC[C@H]([C@@H](C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

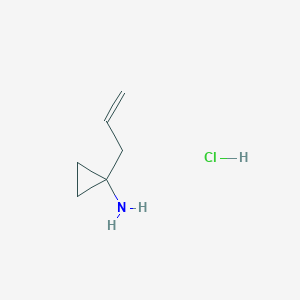

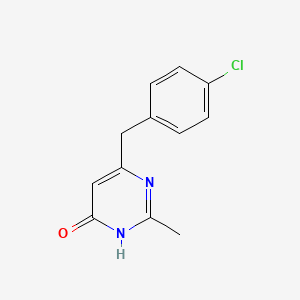

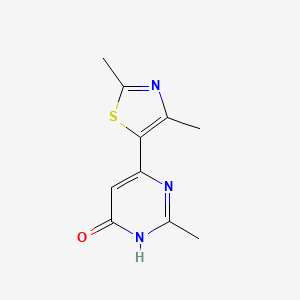

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

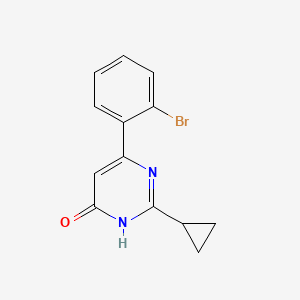

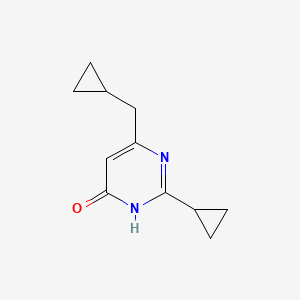

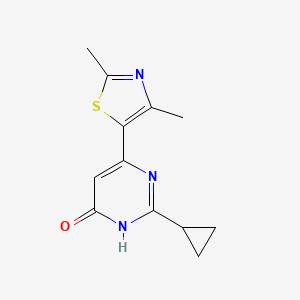

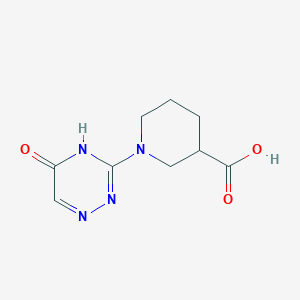

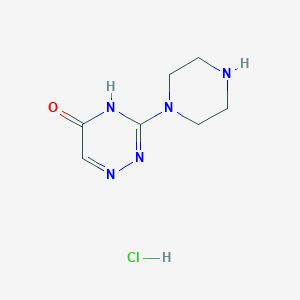

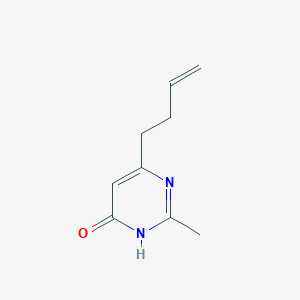

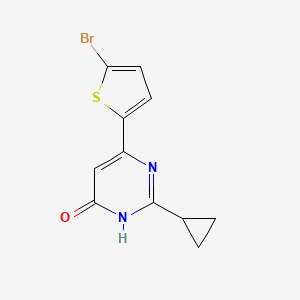

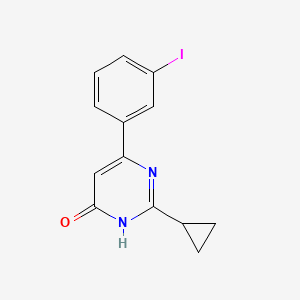

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487189.png)

![2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1487194.png)